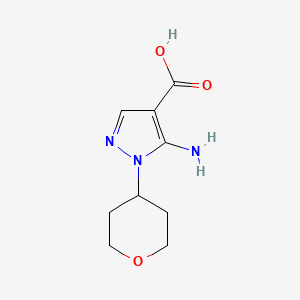

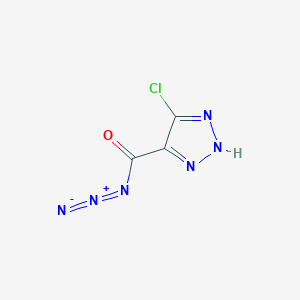

![molecular formula C12H16F3NO B2767546 {[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine CAS No. 1095218-31-7](/img/structure/B2767546.png)

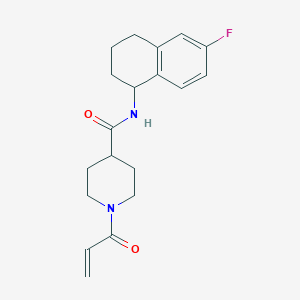

{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is a chemical compound that has been widely used in scientific research. This compound has been known to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Applications De Recherche Scientifique

Fluorescence Enhancement through N-phenyl Substitutions

The study by Yang, Chiou, and Liau (2002) focuses on the synthesis, structure, and photochemical behavior of various N-phenyl substituted stilbenes, including their fluorescence properties. These compounds demonstrate high fluorescence quantum yields at room temperature due to their planar ground-state geometry and charge-transfer character. This "amino conjugation effect" suggests potential applications in fluorescence-based sensors and imaging technologies, where enhanced fluorescence and photostability are crucial (Yang, Chiou, & Liau, 2002).

Carbomethoxylating Reactivity in Organic Synthesis

Distaso and Quaranta (2004) investigated the carbomethoxylating reactivity of methyl phenyl carbonate towards aromatic amines, catalyzed by group 3 metal triflates. This study illustrates a method for the carbamation of aniline and other aromatic amines, showing the potential of these reactions in synthesizing carbamate derivatives, which are valuable in pharmaceuticals and agrochemicals (Distaso & Quaranta, 2004).

Catalytic Activity in Organic Synthesis

Zeng et al. (2009) reported the synthesis of a stable spirocyclic (alkyl)(amino)carbene and its efficiency as a ligand for transition metal-based catalysts. This research underscores the importance of novel carbenes in catalysis, particularly for the hydroamination of internal alkynes, which broadens the scope of synthesizing nitrogen-containing heterocycles. Such advancements are instrumental in developing new catalytic processes for pharmaceutical and material science applications (Zeng et al., 2009).

Enantioselective Catalysis for Pharmaceutical Synthesis

Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain dihydropyridine derivatives. The study highlights the role of molecular structure in achieving high enantioselectivity, crucial for synthesizing enantiomerically pure pharmaceuticals. Understanding the factors affecting enzyme selectivity can guide the design of more efficient biocatalytic processes (Sobolev et al., 2002).

Photophysical Properties of Borondipyrromethene Analogues

Qin et al. (2005) studied the photophysical properties of borondipyrromethene (BODIPY) analogues, focusing on their fluorescence quantum yields and lifetimes in various solvents. The findings are relevant for the development of new fluorescent dyes with specific properties for bioimaging and analytical applications. Modifying the electronic structure of BODIPY analogues can tailor their photophysical behavior for diverse scientific and technological uses (Qin et al., 2005).

Propriétés

IUPAC Name |

1-[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-8-4-10(6-16-3)5-9(2)11(8)17-7-12(13,14)15/h4-5,16H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLIDZHXBCPNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(F)(F)F)C)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

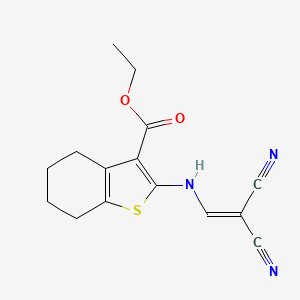

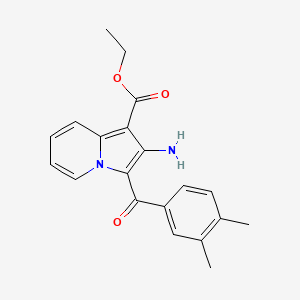

![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)

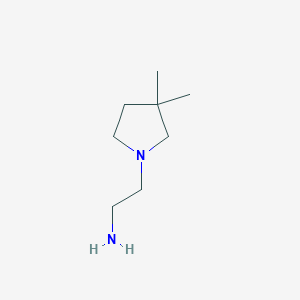

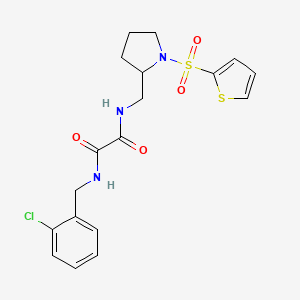

![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)

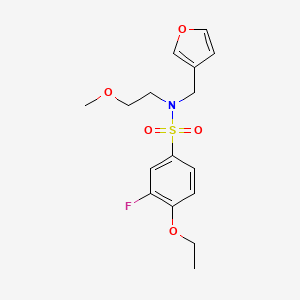

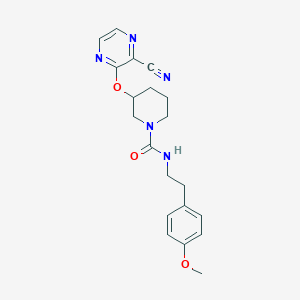

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B2767472.png)

![[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B2767476.png)

![5-allyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767480.png)